3'-Trifluoromethyl-2-methylvaleranilide

TRPA1 channel pain research ion channel pharmacology

3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0) is the only valeranilide analog with validated TRPA1 channel antagonist activity (human IC50 330 nM). The 3′-CF₃ substitution pattern governs its distinct electronic distribution (LogP 4.14) and target engagement—parameters not transferable to 4′-substituted or 2,2-dimethyl congeners. Its defined CYP2D6 inhibition profile (IC50 1.90 μM) reduces metabolic interference in ADME assays. Procure at 98% purity from multiple established suppliers for reproducible TRPA1 target validation, fluorinated amide synthesis, or analytical reference standard applications. Request a competitive quote today.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
CAS No. 1939-26-0
Cat. No. B156712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Trifluoromethyl-2-methylvaleranilide
CAS1939-26-0
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=CC(=C1C)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18)
InChIKeyHZSKDVJCJDLPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0): Physicochemical Properties and Procurement Specifications


3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0), also known as 2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide, is a synthetic fluorinated anilide derivative with the molecular formula C13H16F3NO and molecular weight 259.27 g/mol [1]. This compound belongs to the m-valerotoluidide class and features a trifluoromethyl (-CF₃) group at the 3′-position of the phenyl ring, imparting significant lipophilicity (ACD/LogP 4.14) and electron-withdrawing character . The compound exhibits a boiling point of 343.2±42.0 °C at 760 mmHg and a predicted density of 1.2±0.1 g/cm³ . It is commercially available from multiple suppliers with typical purity specifications of 98%, categorized as a chemical intermediate and research reagent, with hazard classification as an irritant .

Structural Determinants of 3'-Trifluoromethyl-2-methylvaleranilide Differentiation: Why Analogs Cannot Be Freely Interchanged


Substitution among trifluoromethyl-containing valeranilide analogs is not scientifically valid without experimental validation, due to three structure-dependent parameters that directly impact research outcomes. First, the α-carbon substitution pattern (2-methyl vs. 2-propyl vs. 2,2-dimethyl) governs lipophilicity, with measured LogP values spanning from 4.14 to 5.4 across the analog series . Second, steric bulk at the 2-position influences conformational flexibility and target binding, as evidenced by differential TRPA1 channel antagonist activity across analogs [1]. Third, the position of the trifluoromethyl substituent on the anilide ring (3′-CF₃ in the target compound) determines electronic distribution and hydrogen-bonding capacity, parameters that cannot be assumed transferable to 4′-substituted or non-fluorinated congeners . The quantitative evidence below demonstrates that each structural variation produces measurable differences in physicochemical properties and biological activity that preclude generic interchange without experimental re-validation.

Quantitative Differentiation Evidence for 3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0) vs. Structural Analogs


TRPA1 Antagonist Activity: 3′-CF₃-2-methylvaleranilide vs. Inactive or Weakly Active Analogs

The target compound demonstrates measurable antagonist activity at the human TRPA1 channel with an IC50 of 330 nM in HEK293-TREx cells, whereas systematic SAR studies indicate that 2,2-dimethyl and 2-propyl analogs exhibit substantially reduced or undetectable activity at this target [1][2]. The 2-methyl substitution pattern preserves sufficient conformational flexibility while maintaining appropriate steric fit within the TRPA1 binding pocket; increased steric bulk at the α-position (2-propyl or 2,2-dimethyl) abolishes this activity profile [2].

TRPA1 channel pain research ion channel pharmacology

Lipophilicity (LogP) Differentiation: Intermediate Value Between Low and High LogP Analogs

The target compound exhibits an ACD/LogP of 4.14, positioning it at an intermediate lipophilicity within the m-valerotoluidide analog series. The 2,2-dimethyl analog (CAS 2300-87-0) has a higher LogP of 4.54, while the 2-propyl analog (CAS 16190-60-6) has an estimated XlogP of 5.4 [1][2]. This 0.40 log unit difference versus the 2,2-dimethyl analog corresponds to approximately 2.5-fold higher octanol-water partitioning for the dimethyl compound, and a 1.26 log unit difference versus the 2-propyl analog corresponds to approximately 18-fold higher partitioning .

drug discovery ADME prediction lipophilicity optimization

Boiling Point and Volatility Differentiation vs. Heavier Analogs

The target compound has a predicted boiling point of 343.2±42.0 °C at 760 mmHg, compared to 352.1 °C for the 2,2-dimethyl analog (CAS 2300-87-0), a difference of approximately 8.9 °C [1]. The 2-propyl analog (CAS 16190-60-6), with higher molecular weight (287.32 g/mol vs. 259.27 g/mol), is expected to exhibit an even higher boiling point based on incremental carbon addition [2]. The target compound's vapor pressure is estimated at 7.17×10⁻⁵ mmHg at 25°C [3].

synthetic chemistry purification formulation development

CYP2D6 Inhibition Profile: Modest Activity with Defined IC50

The target compound exhibits modest inhibition of cytochrome P450 2D6 (CYP2D6) with an IC50 of 1.90 μM in human liver microsomes [1]. While comparative CYP inhibition data for direct valeranilide analogs (2-propyl, 2,2-dimethyl) are not available in public databases, this quantitative benchmark provides a reference point for assessing potential drug-drug interaction liability relative to known CYP2D6 inhibitors. For context, the compound is approximately 5.8-fold less potent at CYP2D6 (IC50 1.90 μM) than at its primary TRPA1 target (IC50 330 nM), indicating target-selectivity windows [2].

drug metabolism CYP inhibition drug-drug interaction

Commercial Availability and Purity Specifications vs. Custom Synthesis-Only Analogs

The target compound (CAS 1939-26-0) is available as an off-the-shelf research reagent from multiple established chemical suppliers including Santa Cruz Biotechnology (catalog sc-261198, 10 g at $203.00) and Leyan (catalog 1812939, purity 98%) . In contrast, the 2-propyl analog (CAS 16190-60-6) and 2,2-dimethyl analog (CAS 2300-87-0) are predominantly offered via custom synthesis only, with fewer off-the-shelf inventory options and undefined lead times [1][2]. Apollo Scientific provides the target compound under catalog PC0645 with immediate stock availability for UK and US shipping .

chemical procurement research reagents supply chain

Research and Industrial Application Scenarios for 3'-Trifluoromethyl-2-methylvaleranilide (CAS 1939-26-0)


TRPA1 Channel Pharmacology and Pain Pathway Investigation

This compound is suitable as a tool compound for investigating TRPA1 channel function in pain and inflammatory signaling pathways. With a defined human TRPA1 IC50 of 330 nM in HEK293-TREx cells, it provides a quantitative benchmark for TRPA1 antagonist screening and target validation studies [1]. Researchers should note the species-selectivity difference (rat TRPA1 IC50 = 1.80 μM) when designing cross-species experiments [1]. The compound's modest CYP2D6 inhibition (IC50 1.90 μM) should be accounted for in assays where metabolic interference may confound results [2]. The 2,2-dimethyl and 2-propyl analogs are not suitable substitutes for TRPA1 studies due to lack of documented channel activity.

Synthetic Intermediate in Fluorinated Amide Chemistry

The compound serves as a versatile intermediate in the synthesis of fluorinated amide derivatives, leveraging the electron-withdrawing trifluoromethyl group to modulate downstream reactivity [3]. Its predicted boiling point of 343.2±42.0 °C (lower than the 2,2-dimethyl analog at 352.1 °C) and intermediate LogP of 4.14 offer a distinct physicochemical profile for reaction optimization [4]. The commercial availability of the target compound at 98% purity from multiple suppliers reduces lead time for synthetic method development compared to custom-synthesis-only analogs .

ADME Property Profiling and Drug Discovery Screening

The compound's balanced lipophilicity (ACD/LogP 4.14) positions it as a reference compound for assessing structure-property relationships in fluorinated anilide series . Its defined CYP2D6 inhibition profile (IC50 1.90 μM) provides a quantitative comparator for evaluating metabolic stability across analog series [2]. The predicted water solubility of 8.828 mg/L (from Log Kow estimate) and BCF of 779.87 inform preliminary ADME risk assessment . When procuring for ADME studies, researchers should verify lot-specific purity specifications (typical 98%) as impurities may affect metabolic assay outcomes.

Reference Standard for Analytical Method Development

The compound's well-characterized spectroscopic and chromatographic properties support its use as a reference standard in analytical method development and validation [5]. Key identifiers include CAS 1939-26-0, MDL number MFCD00043456, and InChIKey DGYMUJFBJOIXMY-UHFFFAOYSA-N [3]. The availability of structure verification through 2D/3D molecular files from NIST WebBook facilitates unambiguous identity confirmation in quality control workflows [6]. Multiple supplier sources with documented purity specifications enable cross-laboratory method harmonization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Trifluoromethyl-2-methylvaleranilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.